

# A Head-to-Head Comparison of Commercial p80-Coilin Antibodies for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *p80-coilin*

Cat. No.: *B1178142*

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For researchers in cell biology, neuroscience, and drug development, the selection of a reliable antibody is paramount for the accurate detection and characterization of **p80-coilin**, a key scaffolding protein of Cajal bodies. This guide provides a head-to-head comparison of commercially available **p80-coilin** antibodies, offering a comprehensive overview of their performance in various applications, supported by experimental data drawn from manufacturer datasheets.

## Performance Summary of p80-Coilin Antibodies

The following tables summarize the key features and validated applications of prominent commercially available **p80-coilin** antibodies. This allows for a direct comparison to aid in selecting the most suitable antibody for your specific research needs.

Table 1: General Antibody Characteristics

Vendor	Catalog Number	Product Name	Clonality	Host Species	Isotype
Abcam	ab87913	Anti-Coilin antibody [IH10]	Monoclonal	Mouse	IgG2b
GeneTex	GTX638593	Coilin antibody [HL2384]	Monoclonal	Rabbit	IgG
Sigma-Aldrich	HPA068537	Anti-COIL antibody produced in rabbit	Polyclonal	Rabbit	IgG
MyBioSource	MBS7230087	Human Coilin (COIL) ELISA Kit	Polyclonal	N/A	N/A

Table 2: Validated Applications and Recommended Dilutions

Vendor	Catalog Number	Western Blot (WB)	Immunofluorescence (IF) / Immunocytochemistry (ICC)	Immunoprecipitation (IP)	Immunohistochemistry (IHC)
Abcam	ab87913	✓ (1/1000)	✓ (1/100)	✓ (5µg)	✓ (IHC-P)
GeneTex	GTX638593	✓ (1:500 - 1:3000)[1][2]	✓ (1:500)[1][2]	✗	✗
Sigma-Aldrich	HPA068537	✓	✓	✗	✓
MyBioSource	MBS7230087	✓	✗	✗	✗

Note: "✓" indicates a validated application according to the manufacturer's datasheet. "✗" indicates the application is not listed as validated. Dilutions are provided as a starting point and may require optimization.

## Experimental Data and Visualization

### Western Blot (WB)

Abcam's Anti-Coilin antibody [IH10] (ab87913) has been shown to detect **p80-coilin** in HepG2 whole cell extracts.

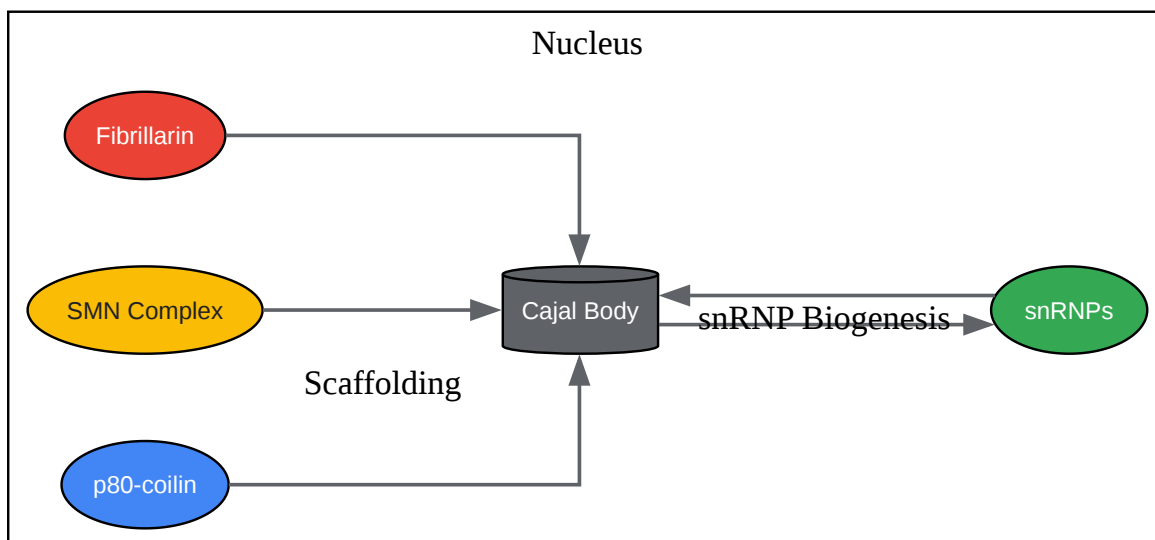
GeneTex's Coilin antibody [HL2384] (GTX638593) demonstrates detection of Coilin in HeLa whole cell and nuclear extracts, with a band observed at approximately 75 kDa.<sup>[1][2]</sup>

### Immunofluorescence (IF) / Immunocytochemistry (ICC)

GeneTex's Coilin antibody [HL2384] (GTX638593) has been shown to stain Cajal bodies in A431 cells fixed in ice-cold methanol.<sup>[1][2]</sup> The antibody was used at a 1:500 dilution.<sup>[1][2]</sup>

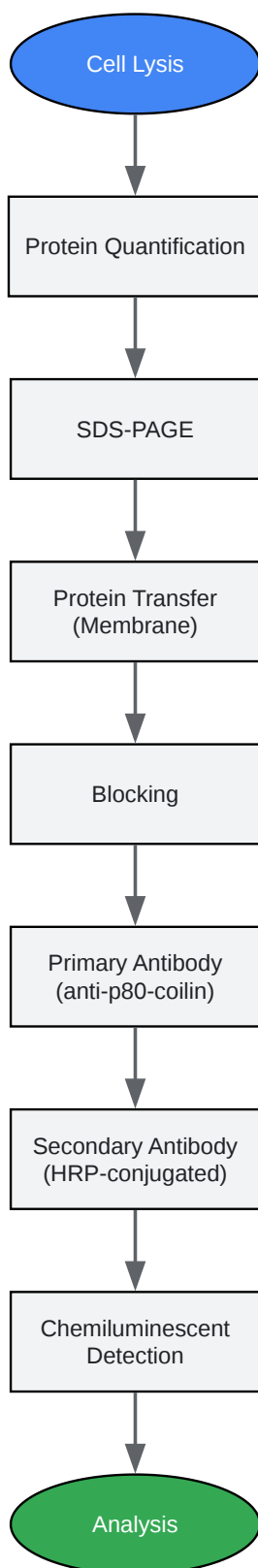
## Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).



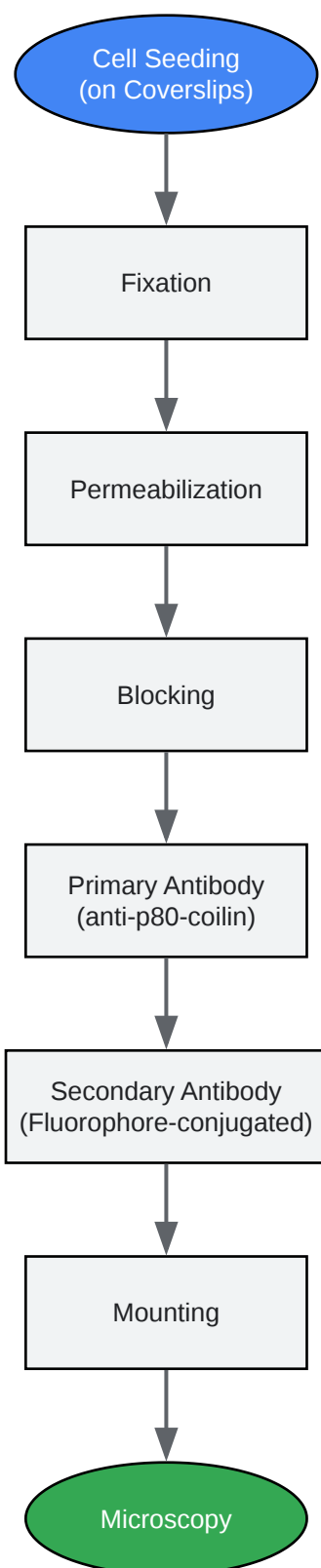
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Caption: Role of **p80-coilin** in Cajal Body Assembly.



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Caption: A typical Western Blotting workflow.



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Caption: A standard Immunofluorescence workflow.

## Experimental Protocols

Below are detailed methodologies for key applications. These are generalized protocols and may require optimization for specific antibodies and experimental conditions.

### Western Blotting (WB) Protocol

- Cell Lysis:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a BCA or Bradford assay.
- SDS-PAGE:
  - Mix an equal amount of protein (e.g., 20-30  $\mu$ g) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
  - Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

- Primary Antibody Incubation:
  - Incubate the membrane with the primary **p80-coilin** antibody at the recommended dilution overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
  - Wash the membrane three times with TBST.
  - Incubate with an HRP-conjugated secondary antibody specific to the primary antibody's host species for 1 hour at room temperature.
- Detection:
  - Wash the membrane three times with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

## Immunofluorescence (IF) Protocol

- Cell Culture:
  - Grow cells on sterile glass coverslips in a petri dish.
- Fixation:
  - Wash cells with PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.
- Permeabilization:
  - Wash cells three times with PBS.
  - Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking:



- Wash cells three times with PBS.
- Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.
- Primary Antibody Incubation:
  - Incubate with the primary **p80-coilin** antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Secondary Antibody Incubation:
  - Wash cells three times with PBST.
  - Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
- Mounting and Imaging:
  - Wash cells three times with PBST.
  - Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
  - Image the cells using a fluorescence microscope.

## Immunoprecipitation (IP) Protocol

- Cell Lysis:
  - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
- Pre-clearing (Optional):
  - Incubate the lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
  - Centrifuge and collect the supernatant.

- Immunoprecipitation:
  - Add the recommended amount of **p80-coilin** antibody to the pre-cleared lysate.
  - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold lysis buffer.
- Elution:
  - Elute the protein-antibody complex from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
  - Alternatively, use a low pH elution buffer.
- Analysis:
  - Analyze the eluted proteins by Western Blotting.

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## References

- 1. Anti-Coilin antibody [HL2384] (GTX638593) | GeneTex [genetex.com]
- 2. genetex.com [genetex.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Commercial p80-Coilin Antibodies for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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